
2-Benzyloxy-benzoic Acid Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxy-benzoic Acid Benzyl Ester is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a benzyloxy group attached to the benzoic acid moiety, with an additional benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-benzoic Acid Benzyl Ester typically involves the esterification of 2-benzyloxybenzoic acid with benzyl alcohol. One common method is the use of a dehydrative esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the production of benzyl esters can be achieved through catalytic transesterification reactions. For example, a tetranuclear zinc cluster can be used to promote the transesterification of carboxylic acids with benzyl alcohol under mild conditions, offering high yields and environmental advantages .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-benzoic Acid Benzyl Ester undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: RLi, RMgX, RCuLi
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Substituted benzyl derivatives
Scientific Research Applications
2-Benzyloxy-benzoic Acid Benzyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyloxy-benzoic Acid Benzyl Ester involves the formation of an electrophilic benzyl species upon activation. This electrophilic species can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted products. The benzyloxy group provides resonance stabilization, making the compound more reactive towards nucleophilic substitution reactions .
Comparison with Similar Compounds
Salicylic Acid Benzyl Ester: Similar structure with a benzyl ester group attached to salicylic acid.
4-Benzyloxybenzoic Acid: Contains a benzyloxy group attached to the para position of benzoic acid.
3-Benzyloxybenzoic Acid: Contains a benzyloxy group attached to the meta position of benzoic acid.
Uniqueness: 2-Benzyloxy-benzoic Acid Benzyl Ester is unique due to the presence of both a benzyloxy group and a benzyl ester group, which provides dual functionality for protection and reactivity in organic synthesis. This dual functionality allows for more versatile applications compared to similar compounds that may only have one functional group.
Properties
CAS No. |
14389-89-8 |
|---|---|
Molecular Formula |
C₂₁H₁₈O₃ |
Molecular Weight |
318.37 |
Synonyms |
Benzyl 2-Benzyloxybenzoate: o-(Benzyloxy)-benzoic Acid Benzyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)
![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)
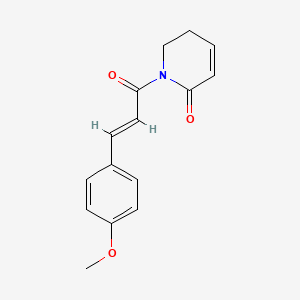
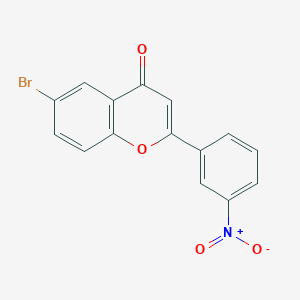
![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
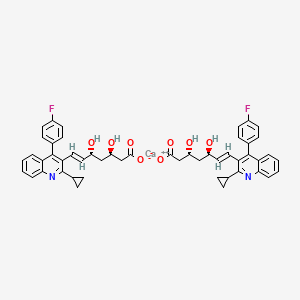
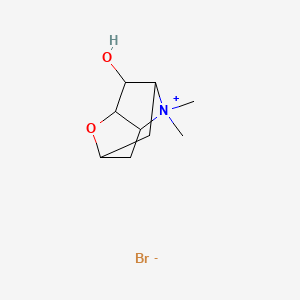
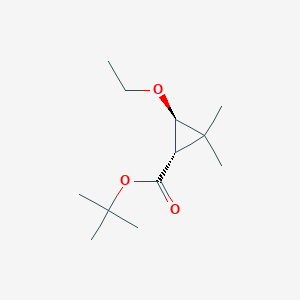
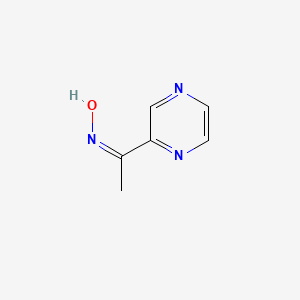
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)
